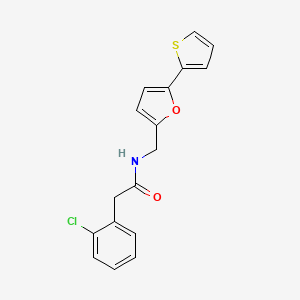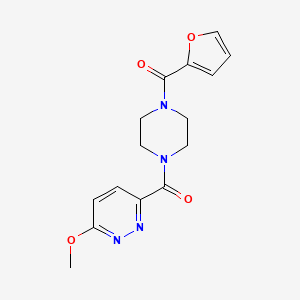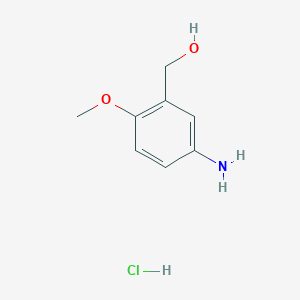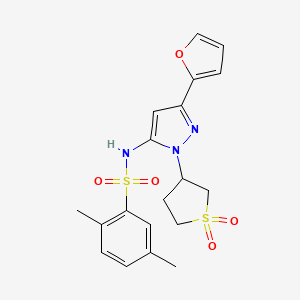![molecular formula C25H18N4O6 B2993320 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326904-16-8](/img/structure/B2993320.png)
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 3-methoxybenzyl group, and a quinazoline-2,4(1H,3H)-dione group . These groups are common in many bioactive compounds and could contribute to the potential properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring is known for its reactivity towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization in Drug Development
Compounds with the 1,2,4-oxadiazole ring, like the one , have been synthesized and characterized for their potential in drug development. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity, revealing significant potential in cancer treatment (Maftei et al., 2013).
Ribosylation of Quinazoline Derivatives
Dunkel and Pfleiderer (1991) studied the ribosylation of quinazoline derivatives, which is relevant for the structural modification of compounds like 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. These modifications can alter the properties and potential therapeutic applications of these compounds (Dunkel & Pfleiderer, 1991).
Novel Reactions and Derivatives Formation
Mrkvička et al. (2010) explored the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to novel thioxo derivatives. This study highlights the chemical versatility of quinazoline derivatives and their potential for generating new compounds with diverse biological activities (Mrkvička et al., 2010).
Molecular Structure and Optical Properties
Jiang et al. (2012) synthesized and analyzed the molecular structure and optical properties of novel oxadiazole derivatives, which is relevant for understanding the physical and chemical characteristics of compounds like 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. Such studies are crucial for the development of pharmaceuticals and materials science (Jiang et al., 2012).
Catalysis and Synthesis of Heterocyclic Compounds
Research by Rajesh et al. (2011) on the L-proline-catalyzed synthesis of benzo[h]pyrazolo[3,4-b]quinoline derivatives highlights the role of catalysis in synthesizing complex heterocyclic compounds. This type of research aids in understanding how to efficiently synthesize and modify compounds like 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione for various applications (Rajesh et al., 2011).
Antimalarial Activity and Phototoxicity
Rice (1976) studied the antimalarial activity and phototoxicity of certain benzo[h]quinoline derivatives. This kind of research can provide insights into the potential therapeutic uses of quinazoline derivatives in treating diseases like malaria (Rice, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O6/c1-32-17-4-2-3-14(9-17)12-29-24(30)18-7-5-16(10-19(18)26-25(29)31)23-27-22(28-35-23)15-6-8-20-21(11-15)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXIJHAMBDNRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)


![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)


![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)



